Ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of related thiazole compounds involves multi-step reactions. For instance, a focused library of [4- (2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process.
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole compounds participate in various chemical reactions . For example, the photooxidation of 2- (4-thiazolyl)-1H-benzimidazole in methanol was studied, and the main products of the photolysis were identified .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Probe for Detection of Cr3+ in Living Cells : A study by (Mani et al., 2018) synthesized a compound from methyl 3-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-3-oxopropanoate for detecting Cr3+ ions. This compound, known as COPYR, exhibits a quick color response and significant fluorescence quenching, demonstrating potential for detecting Cr3+ in living cells.
Anticancer Activity : (Metwally et al., 2016) researched the synthesis of heterocyclic compounds based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, a similar compound. They evaluated the anticancer activity of these synthesized compounds, indicating its relevance in cancer research.
Synthesis of Thiazolo[5,4-c]pyridine-7-carboxylates : (Albreht et al., 2009) worked on transforming ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This indicates its utility in synthesizing complex organic compounds.
Antimicrobial Agents : In research by (Khidre & Radini, 2021), a series of novel thiazole derivatives were synthesized, demonstrating antimicrobial activities. This illustrates the role of such compounds in developing new antimicrobial agents.
Physicochemical Characterization and Bioanalytical Method Establishment : A study by (Nemani et al., 2018) focused on Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, an acetylcholinesterase inhibitor. They established a quantitative bioanalytical method for its measurement and characterized its physicochemical properties.
Future Directions
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that thiazole derivatives will continue to be an area of interest in medicinal chemistry research.
properties
IUPAC Name |
ethyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-9(13)5-8(12)10-6(2)11-7(3)15-10/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOKENTXPZDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N=C(S1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate | |
CAS RN |
1410695-10-1 | |
Record name | ethyl 3-(dimethyl-1,3-thiazol-5-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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